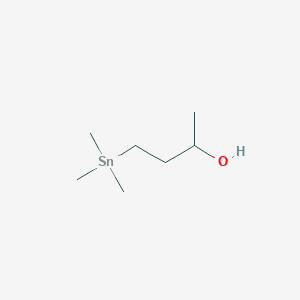
Butanedioic acid, methyl-, bis(trimethylsilyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, methyl-, bis(trimethylsilyl) ester, also known as succinic acid, bis(trimethylsilyl) ester, is an organic compound with the molecular formula C10H22O4Si2. It is a derivative of succinic acid where the hydrogen atoms of the carboxyl groups are replaced by trimethylsilyl groups. This compound is often used in organic synthesis and analytical chemistry due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Butanedioic acid, methyl-, bis(trimethylsilyl) ester can be synthesized through the reaction of succinic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:
Succinic acid+2(Trimethylsilyl chloride)→Butanedioic acid, methyl-, bis(trimethylsilyl) ester+2HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems.
化学反应分析
Types of Reactions
Butanedioic acid, methyl-, bis(trimethylsilyl) ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield succinic acid and trimethylsilanol.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are commonly used to hydrolyze the compound.
Substitution: Reagents such as alcohols, amines, or thiols can be used under mild conditions to replace the trimethylsilyl groups.
Major Products
Hydrolysis: Succinic acid and trimethylsilanol.
Substitution: Various substituted succinic acid derivatives depending on the nucleophile used.
科学研究应用
Butanedioic acid, methyl-, bis(trimethylsilyl) ester has several applications in scientific research:
Analytical Chemistry: It is used as a derivatizing agent to increase the volatility of compounds for gas chromatography and mass spectrometry analysis.
Organic Synthesis: The compound serves as a protecting group for carboxylic acids, facilitating various synthetic transformations.
Biological Studies: It is used in the study of metabolic pathways involving succinic acid and its derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of butanedioic acid, methyl-, bis(trimethylsilyl) ester involves the reactivity of the trimethylsilyl groups. These groups can be easily cleaved under mild conditions, releasing the active succinic acid moiety. The trimethylsilyl groups also increase the compound’s volatility, making it suitable for analytical applications.
相似化合物的比较
Similar Compounds
Butanedioic acid, bis(trimethylsilyl) ester: Similar in structure but without the methyl group.
2-Butenedioic acid, bis(trimethylsilyl) ester:
Uniqueness
Butanedioic acid, methyl-, bis(trimethylsilyl) ester is unique due to the presence of both the methyl and trimethylsilyl groups, which confer specific reactivity and physical properties. This makes it particularly useful in applications requiring increased volatility and specific reactivity patterns.
属性
IUPAC Name |
bis(trimethylsilyl) 2-methylbutanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4Si2/c1-9(11(13)15-17(5,6)7)8-10(12)14-16(2,3)4/h9H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMWTEBQZKRCMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4Si2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346935 |
Source


|
| Record name | Bis(trimethylsilyl) 2-methylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.48 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55557-26-1 |
Source


|
| Record name | Bis(trimethylsilyl) 2-methylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis-](/img/structure/B13947702.png)





![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)

